2-(1-Adamantylmethyl)-5-(2-pyridyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylmethyl)-5-(2-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique structure combining an adamantyl group, a pyridyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethyl)-5-(2-pyridyl)-1,3,4-oxadiazole typically involves the reaction of 1-adamantylmethylamine with 2-pyridylcarboxylic acid hydrazide under dehydrating conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. Common dehydrating agents used in this reaction include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethyl)-5-(2-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridyl group.
Substitution: The adamantyl and pyridyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantyl or pyridyl moieties.
Scientific Research Applications
2-(1-Adamantylmethyl)-5-(2-pyridyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2-(1-Adamantylmethyl)-5-(2-pyridyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Adamantylmethyl)-5-(2-furyl)-1,3,4-oxadiazole
- 2-(1-Adamantylmethyl)-5-(2-thienyl)-1,3,4-oxadiazole
- 2-(1-Adamantylmethyl)-5-(2-thiazolyl)-1,3,4-oxadiazole
Uniqueness
2-(1-Adamantylmethyl)-5-(2-pyridyl)-1,3,4-oxadiazole is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(1-adamantylmethyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H21N3O/c1-2-4-19-15(3-1)17-21-20-16(22-17)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2 |
InChI Key |
BEGHNRXFTSWYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=NN=C(O4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.